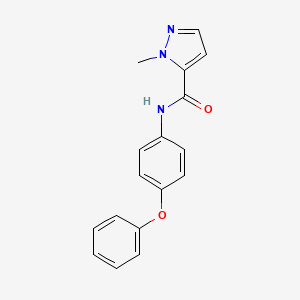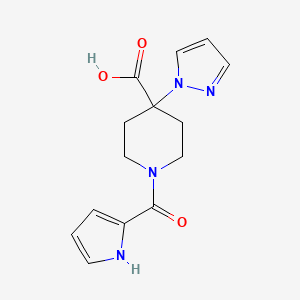
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation research, this compound reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic effects in various diseases. However, this compound also has limitations, including its poor solubility in water and potential off-target effects.
Direcciones Futuras
For 1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide research include further exploration of its potential therapeutic effects in various diseases, optimization of its synthesis method to improve its solubility and potency, and investigation of its pharmacokinetics and pharmacodynamics in vivo. Additionally, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Métodos De Síntesis
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting compound with methyl iodide and sodium hydride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and suppress tumor growth. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-methyl-N-(4-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-16(11-12-18-20)17(21)19-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTWCBTHACORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![2-methyl-N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5367308.png)


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5367393.png)